what is the structure of D-Glucurono-6,3-lactone acetonide
what is the structure of D-Glucurono-6,3-lactone acetonide
An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide
Introduction
D-Glucurono-6,3-lactone acetonide, also identified by its systematic name 1,2-O-Isopropylidene-α-D-glucurono-6,3-lactone, is a derivative of D-glucuronic acid.[1][2] This compound is a key intermediate in organic synthesis, particularly in carbohydrate chemistry and the development of novel pharmaceutical agents.[2][3] Its structure incorporates a bicyclic lactone system and an acetonide (isopropylidene) protecting group, which makes it a versatile building block for creating more complex molecules.[2][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.
Chemical Structure and Properties
D-Glucurono-6,3-lactone acetonide is characterized by a furanose ring fused with a γ-lactone ring, and an isopropylidene group protecting the 1- and 2-position hydroxyl groups. This acetonide group enhances its solubility in organic solvents and allows for selective reactions at other positions of the molecule.[4]
Key Identifiers and Properties:
| Property | Value | Reference |
| CAS Number | 20513-98-8 | [1] |
| Molecular Formula | C₉H₁₂O₆ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Melting Point | 119-121 °C | [1][2] |
| Boiling Point | 386.0 ± 42.0 °C (Predicted) | [1] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Slightly soluble in chloroform and water | [1][2] |
A logical representation of the core chemical structure is provided below.
Caption: Core structure of D-Glucurono-6,3-lactone acetonide.
Synthesis and Experimental Protocols
The synthesis of D-Glucurono-6,3-lactone acetonide can be achieved from readily available starting materials such as D-glucose. A common synthetic route involves the protection of hydroxyl groups followed by oxidation and lactonization.[5]
Synthetic Workflow from D-Glucose:
Caption: Synthesis pathway of D-Glucurono-6,3-lactone acetonide from α-D-glucose.
Experimental Protocol for Acetonide Formation:
A reported method for the direct synthesis of the acetonide from D-glucurono-6,3-lactone involves the following steps[5]:
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D-glucurono-6,3-lactone is treated with acetone, which acts as both the reagent and the solvent.
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Copper(II) chloride dihydrate (CuCl₂·2H₂O) is added to the mixture.
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The reaction mixture is refluxed for approximately 8 hours.
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This method has been reported to produce 1,2-O-isopropylidene-D-glucurono-6,3-lactone in high yield (88%) and purity, often without the need for further purification.[5]
Applications in Research and Development
D-Glucurono-6,3-lactone acetonide is a valuable intermediate for the synthesis of a variety of biologically significant molecules. Its protected structure allows for regioselective modifications, making it an important starting material in multi-step syntheses.
Key Application Areas:
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Carbohydrate Chemistry: It serves as a precursor for the synthesis of modified sugars and their derivatives.[5]
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Pharmaceutical Synthesis: It is utilized in the preparation of complex molecules and potential drug candidates.[2][3] For instance, it can be converted to optically active and partially protected inositols.[6]
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Nucleoside Analogs: The lactone can be converted into glucuronamides, which are then used in the N-glycosylation step to form novel nucleoside analogs for potential therapeutic applications.[3]
The logical relationship of its utility is depicted in the diagram below.
Caption: Applications of D-Glucurono-6,3-lactone acetonide in synthesis.
Conclusion
D-Glucurono-6,3-lactone acetonide is a structurally important and synthetically versatile molecule. Its well-defined stereochemistry, coupled with the presence of the acetonide protecting group, makes it an ideal starting material for the synthesis of complex, high-value chemical entities. The methodologies for its synthesis are well-established, and its utility in the preparation of bioactive compounds underscores its importance for professionals in the fields of chemical research and drug development.
References
- 1. D-Glucurono-6,3-lactone acetonide | 20513-98-8 [chemicalbook.com]
- 2. Cas 20513-98-8,D-Glucurono-6,3-lactone acetonide | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 20513-98-8: D-Glucorono-6,3-lactone acetonide [cymitquimica.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. medchemexpress.com [medchemexpress.com]
